molecular formula C8H14N2O4S B13023459 1,3-Bis(ethoxycarbonyl)-2-methylisothiourea

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea

Katalognummer: B13023459
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: PHIKPDFYPILSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea is an organic compound that belongs to the class of isothioureas It is characterized by the presence of two ethoxycarbonyl groups and a methyl group attached to the isothiourea core

Eigenschaften

Molekularformel

C8H14N2O4S

Molekulargewicht

234.28 g/mol

IUPAC-Name

ethyl (NZ)-N-[(ethoxycarbonylamino)-methylsulfanylmethylidene]carbamate

InChI

InChI=1S/C8H14N2O4S/c1-4-13-7(11)9-6(15-3)10-8(12)14-5-2/h4-5H2,1-3H3,(H,9,10,11,12)

InChI-Schlüssel

PHIKPDFYPILSFH-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)N/C(=N/C(=O)OCC)/SC

Kanonische SMILES

CCOC(=O)NC(=NC(=O)OCC)SC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(ethoxycarbonyl)-2-methylisothiourea typically involves the reaction of ethyl chloroformate with 2-methylisothiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylisothiourea} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiourea derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted isothioureas.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1,3-Bis(ethoxycarbonyl)-2-methylisothiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer: A compound with similar ethoxycarbonyl groups but different core structure and applications.

    1,3-Bis(carboxymethyl)imidazolium Chloride: Another compound with similar functional groups but different chemical properties and uses.

Uniqueness

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea is unique due to its specific isothiourea core and the presence of both ethoxycarbonyl and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.